4-(3,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
4-(3,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 220199-85-9) is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 3,5-difluorobenzoyl group at position 4 and a propyl chain at position 6. This compound is listed with 98.0% purity by CymitQuimica, indicating its use in research and development .
Properties
IUPAC Name |
4-(3,5-difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O4/c1-2-5-21-6-3-18(4-7-21)22(15(11-26-18)17(24)25)16(23)12-8-13(19)10-14(20)9-12/h8-10,15H,2-7,11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAFPEHIGLVMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Diazaspiro[4.5]decane Family
Key structural analogs differ in substituents on the benzoyl group and the alkyl chain at position 7. These variations influence physicochemical properties, binding affinity, and pharmacological activity.
Table 1: Comparison of Structural Analogs
Functional and Pharmacological Differences
- Fluorine Substituents: The 3,5-difluorobenzoyl group in the target compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs. Fluorine’s electronegativity and small atomic radius facilitate π-π stacking and hydrophobic interactions with enzyme active sites, as seen in p38 MAP kinase inhibitors (e.g., compounds in and ) .
- Alkyl Chain Length : The propyl group at position 8 balances lipophilicity and solubility. Methyl-substituted analogs (e.g., CAS: 1326815-01-3) exhibit faster metabolic clearance, while ethyl or propyl chains prolong half-life .
- Carboxylic Acid Role : The carboxylic acid moiety enables salt formation and improves bioavailability. Analogous spirodecane derivatives lacking this group (e.g., tert-butyl ester in ) require hydrolysis for activation .
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